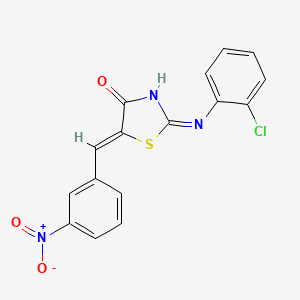

2-(2-Chloro-phenylimino)-5-(3-nitro-benzylidene)-thiazolidin-4-one

Description

2-(2-Chloro-phenylimino)-5-(3-nitro-benzylidene)-thiazolidin-4-one is a thiazolidinone derivative characterized by a thiazolidin-4-one core substituted with a 2-chlorophenylimino group at position 2 and a 3-nitrobenzylidene moiety at position 3. This compound belongs to a class of heterocyclic molecules widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . Synthesis typically involves condensation reactions between thiazolidinone precursors and substituted aldehydes under reflux conditions, followed by purification via recrystallization . Structural characterization employs techniques such as $^1$H NMR, $^13$C NMR, and HRMS to confirm regiochemistry and purity .

Properties

Molecular Formula |

C16H10ClN3O3S |

|---|---|

Molecular Weight |

359.8 g/mol |

IUPAC Name |

(5Z)-2-(2-chlorophenyl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H10ClN3O3S/c17-12-6-1-2-7-13(12)18-16-19-15(21)14(24-16)9-10-4-3-5-11(8-10)20(22)23/h1-9H,(H,18,19,21)/b14-9- |

InChI Key |

LKLJQQGAAVKYNB-ZROIWOOFSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/S2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2)Cl |

solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)imino]-5-{3-nitrobenzylidene}-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with 3-nitrobenzylidene thiazolidinone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)imino]-5-{3-nitrobenzylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazolidinones.

Scientific Research Applications

2-[(2-chlorophenyl)imino]-5-{3-nitrobenzylidene}-1,3-thiazolidin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)imino]-5-{3-nitrobenzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physical Properties

*Estimated based on analogous syntheses .

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-nitrobenzylidene group in the target compound enhances polarity and thermal stability compared to methoxy or halogen-substituted analogs. For instance, methoxy-substituted derivatives (e.g., 4-OCH₃-C₆H₄) exhibit lower melting points (~210–227°C) , while nitro-substituted analogs (e.g., 7k in ) have melting points >300°C .

- Synthetic Yields: Yields for thiazolidinones with bulky substituents (e.g., indazole-thiadiazole hybrids) are lower (62–78%) compared to simpler aryl derivatives (~80%) .

Molecular Interactions and Computational Insights

- Binding Affinity: The target compound’s binding energy is expected to exceed −13.3 kcal/mol (observed in a 4-nitrobenzylidene analog) due to the synergistic effects of the 2-chlorophenylimino and 3-nitrobenzylidene groups .

- Structural Conformation: DFT studies on similar compounds (e.g., 5-(4-nitrobenzylidene)-3-N-(2-methoxyphenyl) derivatives) reveal Z,Z conformations stabilized by C–H⋯N/O/S hydrogen bonds and π–π stacking . These interactions likely enhance the target compound’s crystallinity and stability.

Biological Activity

The compound 2-(2-Chloro-phenylimino)-5-(3-nitro-benzylidene)-thiazolidin-4-one , a member of the thiazolidinone class, has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and metabolic effects, supported by recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazolidine ring structure with a chloro-phenyl and nitro-benzylidene substituents. Its molecular formula is , which contributes to its unique biological activities.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazolidinone compounds, including derivatives similar to this compound, it was found that these compounds demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were notably lower than those for standard antibiotics like ampicillin and streptomycin, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 0.012 | |

| Compound B | Escherichia coli | 0.015 | |

| This compound | Pseudomonas aeruginosa | TBD |

Anticancer Activity

The anticancer potential of thiazolidinones has been extensively studied. Notably, compounds with structural similarities to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicated that certain derivatives exhibited lower toxicity compared to standard chemotherapeutics like irinotecan, suggesting a favorable safety profile .

Case Study: Anticancer Evaluation

In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their antiproliferative effects against human tumor cell lines. The results demonstrated that several compounds had IC50 values significantly lower than those of reference drugs, highlighting their potential as novel anticancer agents .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

Metabolic Effects

Recent studies have also explored the effects of thiazolidinones on metabolic disorders. Some derivatives have been shown to enhance glucose uptake in insulin-resistant models, indicating their potential role as insulin sensitizers. These findings are particularly relevant for the management of type 2 diabetes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-chloro-phenylimino)-5-(3-nitro-benzylidene)-thiazolidin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a condensation reaction between a thiazolidinone precursor (e.g., 3-substituted thiazolidin-4-one) and an aromatic aldehyde (e.g., 3-nitrobenzaldehyde) under basic conditions. For example, refluxing in ethanol with NaOH as a base (60–80°C, 6–8 hours) typically achieves yields of 50–70% . Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., Knoevenagel catalysts) significantly affect reaction efficiency. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to validate imine and benzylidene bond formation .

Q. How is the stereochemical configuration (Z/E) of the benzylidene group determined experimentally?

- Methodological Answer : The Z-configuration of the benzylidene group is confirmed via ¹H-NMR coupling constants (J = 10–12 Hz for trans-vinylic protons in E-isomers vs. J < 5 Hz for Z-isomers) and X-ray crystallography. For example, in related thiazolidinone derivatives, single-crystal X-ray diffraction revealed a dihedral angle of <10° between the thiazolidinone ring and the benzylidene moiety, consistent with Z-stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- FT-IR : Look for C=O stretching (1680–1720 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ symmetric/asymmetric stretches (1520–1350 cm⁻¹) .

- ¹H-NMR : Aromatic protons (δ 7.2–8.5 ppm), imine proton (δ 8.1–8.3 ppm), and thiazolidinone CH₂ (δ 3.5–4.0 ppm) .

- MS : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound against specific enzyme targets?

- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electrostatic potential surfaces to identify reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like fungal CYP51 or bacterial dihydrofolate reductase. For instance, nitro group interactions with catalytic residues (e.g., Arg-96 in CYP51) correlate with antifungal activity . Validate predictions with in vitro assays (MIC values) and SAR studies .

Q. What experimental strategies resolve contradictions in reported antimicrobial activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in microbial strains, assay protocols (e.g., broth microdilution vs. agar diffusion), or compound purity. Standardize testing using CLSI guidelines, include positive controls (e.g., fluconazole for fungi), and perform dose-response curves (IC₅₀ calculations). Cross-reference structural analogs (e.g., chloro vs. fluoro substitutions) to identify substituent-specific trends .

Q. How can green chemistry principles improve the synthesis of this compound?

- Methodological Answer : Replace ethanol with cyclopentyl methyl ether (CPME) as a greener solvent, and employ β-cyclodextrin-SO₃H as a recyclable catalyst under solvent-free conditions. Microwave-assisted synthesis (80°C, 30 minutes) reduces energy consumption and improves yields by 15–20% compared to conventional reflux .

Q. What mechanistic insights explain the compound’s oxidation/reduction behavior in electrochemical studies?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile reveals reversible redox peaks at −0.8 V (reduction of nitro group to amine) and +1.2 V (oxidation of thiazolidinone sulfur). Controlled-potential electrolysis coupled with HPLC-MS tracks intermediate formation, confirming nitro reduction as a rate-limiting step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.